2-Cyclohexen-1-one,2-amino-(9CI) chemical properties and physical constants
2-Cyclohexen-1-one,2-amino-(9CI) chemical properties and physical constants
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern synthetic chemistry and drug development, functionalized cyclic enones serve as indispensable scaffolds. 2-Cyclohexen-1-one, 2-amino- (9CI) —commonly referred to as 2-amino-2-cyclohexen-1-one—is a highly versatile cyclic enaminone. Characterized by an amino group and a carbonyl group connected via an α,β -unsaturated carbon-carbon double bond, this compound exhibits a pronounced "push-pull" electronic system.
As a Senior Application Scientist, I frequently leverage enaminones like 2-amino-2-cyclohexen-1-one as ambidentate building blocks. Their unique regioselectivity makes them ideal precursors for the construction of complex nitrogenous heterocycles, including indoles, carbazoles, and pyrimidines, which are ubiquitous motifs in central nervous system (CNS) therapeutics and oncology drugs. This guide synthesizes the chemical properties, structural logic, and field-proven synthetic protocols for this critical intermediate.
Chemical Properties and Physical Constants
Accurate physical and chemical constants are the foundation of reproducible experimental design. The following table summarizes the core quantitative data for 2-amino-2-cyclohexen-1-one, derived from authoritative chemical databases ([1]).
| Property | Value / Description |
| IUPAC Name | 2-aminocyclohex-2-en-1-one |
| 9CI Nomenclature | 2-Cyclohexen-1-one, 2-amino- |
| CAS Registry Number | 37942-94-2 |
| PubChem CID | 21999763 |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| SMILES | C1CC(=C(N)C(=O)C1) |
| Hydrogen Bond Donors | 1 (Primary amine group, -NH₂) |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Amine nitrogen) |
| Rotatable Bonds | 0 (Rigid cyclic structure) |
Structural Analysis & Reactivity Profile
The utility of 2-amino-2-cyclohexen-1-one stems directly from its enaminone core . This structure is not merely a ketone and an amine existing in the same molecule; it is a highly conjugated, resonance-stabilized system.
The lone pair of electrons on the nitrogen atom (the "push") is delocalized through the π -system of the carbon-carbon double bond into the π∗ orbital of the carbonyl oxygen (the "pull"). This resonance significantly alters the molecule's reactivity:
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Reduced C=C Double Bond Character: The alkene bridge is less reactive toward standard electrophilic addition compared to isolated alkenes.
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Enhanced Nucleophilicity: The molecule exhibits ambidentate nucleophilicity. Depending on the reaction conditions (e.g., solvent polarity, hard/soft electrophiles), it can react at the nitrogen atom, the α -carbon, or the γ -carbon.
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Hydrogen Bonding & Tautomerism: The proximity of the hydrogen bond donor (-NH₂) and acceptor (C=O) facilitates strong intermolecular hydrogen bonding, influencing its melting point and solubility profiles.
Electronic push-pull resonance system in 2-amino-2-cyclohexen-1-one defining its reactivity.
Synthetic Methodologies: The Anomalous Schmidt Reaction
While several synthetic routes exist, the most historically significant and mechanistically fascinating method is the anomalous Schmidt reaction of 2-cyclohexenones, first detailed by [2].
In a standard Schmidt reaction, ketones react with hydrazoic acid to undergo a Baeyer-Villiger-type ring expansion, yielding a lactam. However, when applied to α,β -unsaturated cycloalkenones, the reaction pathway diverges anomalously. Instead of ring expansion, the azide attack and subsequent rearrangement result in the direct introduction of an amino group at the C2 ( α ) position.
Self-Validating Experimental Protocol
The following step-by-step methodology is engineered for safety, yield optimization, and mechanistic validation.
Objective: Synthesis of 2-amino-2-cyclohexen-1-one from 2-cyclohexenone. Reagents: 2-Cyclohexenone (1.0 eq), Sodium Azide (NaN₃, 1.1 eq), Polyphosphoric Acid (PPA), Chloroform, Aqueous NaOH.
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Acidic Activation & Setup:
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Action: Charge a robust round-bottom flask with PPA and cool the system to 0°C using an ice bath.
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Causality: PPA acts as both a viscous solvent and a strong Brønsted/Lewis acid catalyst, activating the carbonyl carbon for nucleophilic attack. Strict temperature control at 0°C is critical to prevent the explosive thermal decomposition of the in situ generated hydrazoic acid (HN₃).
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Reagent Addition:
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Action: Slowly add 2-cyclohexenone to the vigorously stirred PPA. Follow this with the careful, portion-wise addition of NaN₃.
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Causality: Portion-wise addition controls the highly exothermic generation of HN₃, preventing thermal runaway and ensuring a steady concentration of the reactive azide nucleophile.
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Thermal Rearrangement:
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Action: Remove the ice bath and gradually warm the reaction mixture to 40–50°C. Maintain stirring until the evolution of nitrogen (N₂) gas ceases.
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Causality: Thermal energy drives the anomalous azide attack at the conjugated system. The cessation of N₂ bubbling serves as a self-validating visual indicator that the rearrangement is complete.
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Quenching:
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Action: Carefully pour the hot, viscous reaction mixture over crushed ice.
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Causality: Ice quenches the strong acid without causing violent exothermic boiling. The product is temporarily trapped in the aqueous acidic phase as a soluble protonated ammonium salt.
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Neutralization & Extraction:
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Action: Adjust the pH of the aqueous solution to ~7.5–8.0 using cold aqueous NaOH. Extract the aqueous layer multiple times with chloroform.
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Causality: Neutralization deprotonates the ammonium salt back to the free enaminone. Because 2-amino-2-cyclohexen-1-one is highly polar, a halogenated solvent like chloroform is required to efficiently partition it into the organic phase.
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Purification:
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Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization.
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Causality: Recrystallization removes trace PPA residues and unreacted starting materials, yielding the analytically pure enaminone.
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Synthetic workflow for 2-amino-2-cyclohexen-1-one via the anomalous Schmidt reaction.
Applications in Drug Development
In the pharmaceutical industry, the synthesis of conformationally restricted heterocycles is a primary strategy for improving drug-target binding affinity. 2-Amino-2-cyclohexen-1-one is a privileged intermediate in this context.
Through Nenitzescu-type condensations or reactions with 1,3-dicarbonyl compounds, this enaminone can be rapidly converted into partially saturated indoles and quinolinones. These scaffolds are highly prized in drug discovery, serving as the backbone for various kinase inhibitors, serotonin receptor modulators, and antiviral agents. By starting with a pre-formed, cyclic enaminone, chemists bypass multi-step ring-closing procedures, significantly accelerating the hit-to-lead optimization phase in drug development pipelines.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 21999763, 2-Amino-2-cyclohexen-1-one." PubChem,[Link].
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Mitsuhashi, K., & Nomura, K. (1965). "The Reaction of α, β-Unsaturated Cycloalkenones with Azides. I. The Anomalous Products in the Schmidt Reaction." Chemical and Pharmaceutical Bulletin, 13(8), 951-958.[Link].
